3-Nitrofluoranthene

Environmental analysis Analytical chemistry Standardization

3-Nitrofluoranthene is a primary nitro-PAH marker for direct combustion emissions. Unlike secondary isomers, it does not elevate during atmospheric transport, enabling precise source apportionment. Its higher mutagenic potency vs. 1-nitropyrene makes it essential for SAR toxicology studies. Available as a certified reference material (CRM) or technical grade (90%) for method validation and environmental monitoring.

Molecular Formula C16H9NO2
Molecular Weight 247.25 g/mol
CAS No. 892-21-7
Cat. No. B1196665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrofluoranthene
CAS892-21-7
Synonyms3-nitrofluoranthene
Molecular FormulaC16H9NO2
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H9NO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H
InChIKeyPIHGQKMEAMSUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.89e-08 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrofluoranthene (3-NFA, CAS 892-21-7): Chemical Identity and Procurement Classification for Environmental and Toxicological Research


3-Nitrofluoranthene (3-NFA, CAS 892-21-7) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) with the molecular formula C₁₆H₉NO₂ and a molecular weight of 247.25 g/mol [1]. This compound exists as a yellow to orange crystalline powder with a melting point of 157-159 °C . 3-NFA is primarily recognized as an environmental pollutant formed during incomplete combustion processes, and is detected in diesel exhaust, ambient air particulate matter, and certain xerographic toners . As a member of the nitroarene class, 3-NFA is procured for specialized applications including environmental monitoring, toxicological mechanism studies, and analytical method development. The compound is commercially available in technical grade (typically 90% purity) as well as certified reference material (CRM) grade (≥97.0% by HPLC) suitable for quantitative analysis .

Why 3-Nitrofluoranthene Cannot Be Interchanged with 1-Nitropyrene or 2-Nitrofluoranthene in Critical Assays


Generic substitution among nitro-PAH congeners is scientifically invalid due to isomer-specific differences in mutagenic potency, metabolic activation pathways, and environmental fate. 3-Nitrofluoranthene exhibits distinct behavior compared to structurally similar compounds such as 1-nitropyrene (1-NP), 2-nitrofluoranthene (2-NFA), and 8-nitrofluoranthene (8-NFA). The position of the nitro group on the fluoranthene ring system fundamentally alters its chemical reactivity, biological interactions, and analytical detectability [1]. In bacterial mutagenicity assays, 3-NFA demonstrates higher potency than 1-NP both with and without S9 metabolic activation [2]. Furthermore, 3-NFA and 1-NP serve as markers for primary (direct) emissions from combustion sources, whereas 2-NFA and 2-nitropyrene are predominantly formed via secondary atmospheric reactions, making their environmental occurrence profiles non-interchangeable for source apportionment studies [3]. These differences necessitate compound-specific procurement for applications requiring precise quantification, mechanistic toxicology studies, or source tracking in environmental forensics.

3-Nitrofluoranthene: Quantitative Differentiation Evidence for Procurement Decision-Making


Certified Reference Material Availability: 3-NFA vs. 2-NFA and 1-NP in NIST SRM 2265

3-Nitrofluoranthene is included as a certified component in NIST SRM 2265 (Polycyclic Aromatic Hydrocarbons Nitrated in Methylene Chloride II), a primary reference standard used for calibrating nitro-PAH analytical methods . Within this certified reference material, 3-NFA has a certified concentration of 6.14 ± 0.13 µg/mL, which differs measurably from the certified concentrations of its isomer 2-nitrofluoranthene (2-NFLT: 5.46 ± 0.15 µg/mL) and the structurally related 1-nitropyrene (1-NPYR: 6.91 ± 0.27 µg/mL) . This certification enables traceable quantification of 3-NFA in environmental samples, whereas non-certified compounds require additional validation steps that increase method development time and analytical uncertainty.

Environmental analysis Analytical chemistry Standardization

Mutagenic Potency in Ames Salmonella Assay: 3-NFA Demonstrates Higher Activity than 1-Nitropyrene

In direct comparative Ames Salmonella typhimurium assays, 3-nitrofluoranthene consistently exhibits greater mutagenic potency than 1-nitropyrene (1-NP), the most extensively studied nitro-PAH reference compound [1]. 3-NFA is more mutagenic than 1-NP in short-term mutation assays both in the presence and absence of added liver microsomal (S9) fractions [1]. While both compounds require nitroreductase-dependent activation in bacterial tester strains, the metabolic activation pathways for 3-NFA and 2-NFA differ from 1-NP, with distinct enzymatic requirements for genotoxic intermediate formation [2]. These differences are attributed to the fluoranthene backbone structure versus the pyrene backbone of 1-NP, which alters DNA adduct formation profiles upon metabolic reduction.

Genetic toxicology Mutagenicity testing Carcinogen screening

Primary Emission Marker Status: 3-NFA as a Direct Combustion Tracer Distinct from Secondary-Formation Nitro-PAHs

3-Nitrofluoranthene is unequivocally classified as a primary emission marker originating directly from combustion sources, in contrast to its isomer 2-nitrofluoranthene (2-NFA) which is predominantly formed via secondary atmospheric reactions [1]. In ambient air monitoring studies, 3-NFA and 1-nitropyrene are associated with direct emissions and do not exhibit elevated concentrations during long-range atmospheric transport episodes, whereas 2-NFA shows positive correlations with NOx and NO₂ and negative correlations with O₃, consistent with secondary photochemical formation pathways [2]. In Dongguan City particulate matter studies, 3-NFA showed a size distribution where >20% of its mass was associated with microparticles (<0.4 μm), a pattern distinct from 2-NFA [3].

Atmospheric chemistry Source apportionment Environmental forensics

Carcinogenicity Profile in Rodent Models: 3-NFA Induces Sarcoma Formation at Injection Site

3-Nitrofluoranthene has been specifically evaluated for carcinogenicity in male F344/DuCrj rats via subcutaneous injection, with sarcoma formation observed at the injection site [1]. This carcinogenicity study was conducted in parallel with 1-nitropyrene (1-NP), establishing both compounds as animal carcinogens with documented tumorigenic potential [1]. In DNA repair assays using rat and mouse hepatocytes, 3-NFA elicited a positive DNA repair response, alongside 1-NP and several dinitropyrenes, confirming its genotoxic activity in mammalian systems [2].

Carcinogenicity testing Toxicology Risk assessment

Analytical Detection by HPLC-ECL: Validated Method Exists for 3-NFA Quantification in Particulate Matter

A validated analytical method using high-performance liquid chromatography (HPLC) separation coupled with electrochemiluminescence detection (ECL) has been specifically reported for the analysis of 3-nitrofluoranthene . Additionally, liquid chromatography with fluorescence detection has been applied to the determination of 3-NFA and 1-nitropyrene in suspended particulate matter . Gas chromatography/tandem mass spectrometry with negative ion chemical ionization (GC/NCI-MS/MS) has also been developed for simultaneous determination of six nitroarenes including both 2- and 3-nitrofluoranthene, with detection limits ranging from 0.08 to 0.18 ng/mL for these nitroarenes and recoveries between 92.6% and 106% [1].

Analytical method development HPLC Electrochemiluminescence

Optimal Application Scenarios for Procuring 3-Nitrofluoranthene Based on Quantitative Differentiation Evidence


Environmental Source Apportionment: Distinguishing Primary Combustion Emissions from Secondary Atmospheric Formation

3-NFA is uniquely suited for source apportionment studies requiring discrimination between directly emitted combustion particles and secondary aerosol formed via atmospheric photochemistry. As established in Section 3, 3-NFA serves as a primary emission marker that does not exhibit elevated levels during long-range transport events, in direct contrast to 2-nitrofluoranthene which forms secondarily and correlates positively with NOx/NO₂ and negatively with O₃ [1]. Procurement of 3-NFA analytical standards enables precise quantification of primary combustion contributions to ambient particulate matter, a capability not achievable with 2-NFA or other secondary nitro-PAHs. This application is critical for air quality management agencies and environmental consulting firms conducting regulatory compliance monitoring and emission inventory validation.

Nitroarene Structure-Activity Relationship Studies: Comparative Mutagenicity and Carcinogenicity Investigations

As documented in Section 3, 3-NFA exhibits higher mutagenic potency than 1-nitropyrene in Ames assays both with and without S9 metabolic activation, and has been established as an animal carcinogen in parallel rodent studies with 1-NP [1][2]. This differential potency profile makes 3-NFA an essential test article for structure-activity relationship (SAR) studies investigating how nitro group position on the fluoranthene versus pyrene backbone influences genotoxic mechanisms, metabolic activation pathways, and DNA adduct formation. Researchers in genetic toxicology and chemical carcinogenesis require authentic 3-NFA standard to generate comparative data sets that cannot be obtained using 1-NP alone.

Calibration of Trace-Level Nitro-PAH Analytical Methods Using NIST-Traceable Certified Reference Materials

3-NFA is included in NIST SRM 2265 with a certified concentration of 6.14 ± 0.13 µg/mL, providing metrological traceability for quantitative environmental analysis [1]. As established in Section 3, this certification enables laboratories to validate HPLC-ECL, HPLC-fluorescence, and GC/NCI-MS/MS methods against a primary reference standard with documented uncertainty. For environmental testing laboratories seeking ISO/IEC 17025 accreditation or compliance with regulatory monitoring programs, procurement of 3-NFA in certified reference material form ensures method validation meets international quality standards, whereas non-certified nitro-PAH standards require extensive in-house characterization that increases operational costs and analytical uncertainty.

Toxicological Risk Assessment of Combustion-Derived Particulate Matter

Based on the carcinogenicity evidence presented in Section 3, 3-NFA is a documented animal carcinogen that induces sarcoma formation at subcutaneous injection sites in F344/DuCrj rats [1]. This toxicological profile supports its inclusion in risk assessment studies evaluating the health impacts of diesel exhaust, ambient particulate matter, and occupational exposures to combustion emissions. For toxicology laboratories and public health research institutions, procurement of 3-NFA analytical standards is essential for quantifying this specific carcinogenic nitroarene in complex environmental matrices, enabling more accurate potency equivalency factor (PEF)-based inhalation risk estimation as employed in the Dongguan particulate matter study where 3-NFA was one of six nitro-PAHs quantified [2].

Technical Documentation Hub

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